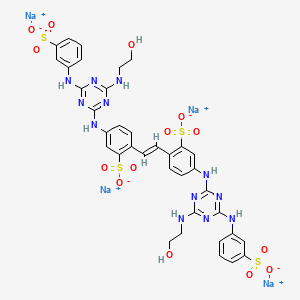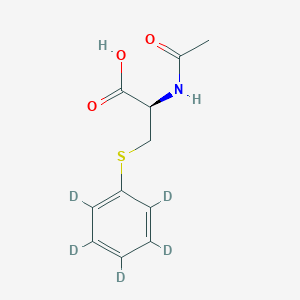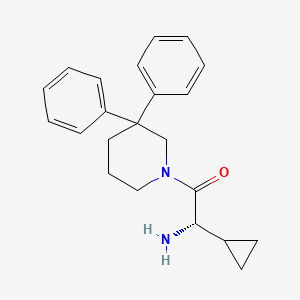![molecular formula C6H12O6S6 B12372432 [8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid is a complex organosulfur compound characterized by its unique structure containing multiple sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid typically involves the reaction of sulfur-containing precursors under controlled conditions. One common method includes the condensation of thioglycolic acid derivatives with appropriate sulfonating agents under basic conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as mixing, heating, and purification to isolate the desired product. Advanced techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and organic solvents like dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds.
Applications De Recherche Scientifique
[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Industry: Used in the production of polymers and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of [8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, making it useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonimidates: These compounds share a similar sulfur-containing structure and are used in similar applications.
Sulfonamides: Known for their use in antibiotics, they also contain sulfur and have comparable chemical properties.
Uniqueness
What sets this compound apart is its specific arrangement of sulfur atoms, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C6H12O6S6 |
|---|---|
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
[8-(sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid |
InChI |
InChI=1S/C6H12O6S6/c7-17(8,9)3-5-1-13-14-2-6(16-15-5)4-18(10,11)12/h5-6H,1-4H2,(H,7,8,9)(H,10,11,12) |
Clé InChI |
CBHYORIGHCURGO-UHFFFAOYSA-N |
SMILES canonique |
C1C(SSC(CSS1)CS(=O)(=O)O)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)

![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)

![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)





